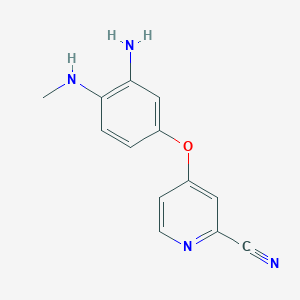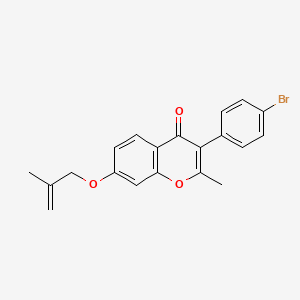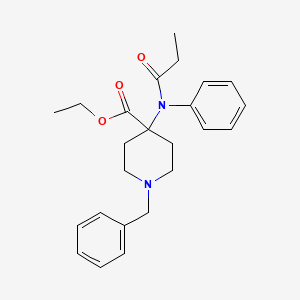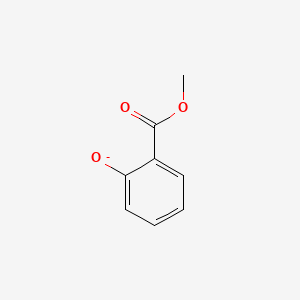
4-(4-Methylamino-3-amino-phenoxy)-pyridine-2-carbonitrile
Übersicht
Beschreibung
4-(4-Methylamino-3-amino-phenoxy)-pyridine-2-carbonitrile, also known as MAPK inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biomedical studies.
Wirkmechanismus
The mechanism of action of 4-(4-Methylamino-3-amino-phenoxy)-pyridine-2-carbonitrile involves the inhibition of the this compound pathway. 4-(4-Methylamino-3-amino-phenoxy)-pyridine-2-carbonitriles are a family of protein kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. The inhibition of 4-(4-Methylamino-3-amino-phenoxy)-pyridine-2-carbonitriles leads to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific biological system in which it is used. In cancer cells, the inhibition of the this compound pathway leads to the suppression of cell proliferation and induction of apoptosis. In inflammatory disorders, the inhibition of the this compound pathway leads to the suppression of pro-inflammatory cytokine production. In neurodegenerative diseases, the inhibition of the this compound pathway leads to the suppression of neuronal cell death.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(4-Methylamino-3-amino-phenoxy)-pyridine-2-carbonitrile in lab experiments include its high potency and specificity for the this compound pathway, its relatively low toxicity, and its ease of synthesis. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, its potential off-target effects, and its potential interference with other cellular processes.
Zukünftige Richtungen
There are several future directions for the research and development of 4-(4-Methylamino-3-amino-phenoxy)-pyridine-2-carbonitrile. These include the development of more potent and selective this compound inhibitors, the investigation of the potential therapeutic applications of this compound inhibitors in various diseases, the identification of biomarkers for patient selection and monitoring, and the development of combination therapies with other targeted agents.
Conclusion:
In conclusion, this compound is a potent inhibitor of the this compound pathway that has gained significant attention in the field of scientific research due to its potential applications in various biomedical studies. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential therapeutic applications of this compound inhibitors in various diseases.
Wissenschaftliche Forschungsanwendungen
4-(4-Methylamino-3-amino-phenoxy)-pyridine-2-carbonitrile has been extensively studied for its potential applications in various biomedical studies. It is a potent inhibitor of the mitogen-activated protein kinase (this compound) pathway, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. This compound inhibitors have been shown to have potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
4-[3-amino-4-(methylamino)phenoxy]pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-16-13-3-2-10(7-12(13)15)18-11-4-5-17-9(6-11)8-14/h2-7,16H,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGSMUFVFLIKDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)OC2=CC(=NC=C2)C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Anthracene, 9,10-bis[2-(4-methoxyphenyl)ethenyl]-](/img/structure/B3274530.png)



![3-(4-Chlorophenyl)-5,6-dihydro-4H-cyclopenta[c]isoxazole](/img/structure/B3274564.png)



![4-Piperidinecarboxylic acid, 4-[(3-methoxyphenyl)amino]-1-(phenylmethyl)-](/img/structure/B3274586.png)




